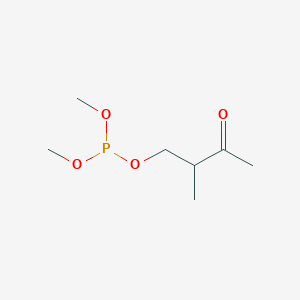
Dimethyl 2-methyl-3-oxobutyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-methyl-3-oxobutyl phosphite is a chemical compound with the molecular formula C(7)H({15})O(_4)P and a molecular weight of 194.165 g/mol . . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Dimethyl 2-methyl-3-oxobutyl phosphite can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 2-methyl-3-oxobutyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography to ensure the desired product is obtained.
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Dimethyl 2-methyl-3-oxobutyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form different phosphite derivatives.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 2-methyl-3-oxobutyl phosphite has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-methyl-3-oxobutyl phosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with other molecules, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Dimethyl 2-methyl-3-oxobutyl phosphite can be compared to other similar compounds such as dimethyl phosphite, diethyl phosphite, and trimethyl phosphite. These compounds share similar chemical properties but differ in their specific applications and reactivity:
Dimethyl phosphite: Used in the synthesis of phosphonate esters and as a reagent in organic synthesis.
Diethyl phosphite: Similar to dimethyl phosphite but with different solubility and reactivity properties.
Trimethyl phosphite: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
This compound is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
93031-69-7 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
dimethyl (2-methyl-3-oxobutyl) phosphite |
InChI |
InChI=1S/C7H15O4P/c1-6(7(2)8)5-11-12(9-3)10-4/h6H,5H2,1-4H3 |
InChI Key |
DHWIIWZLPLTGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP(OC)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















